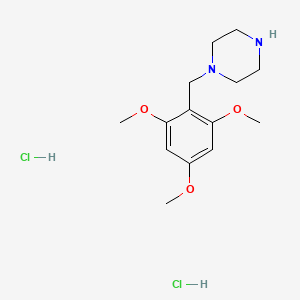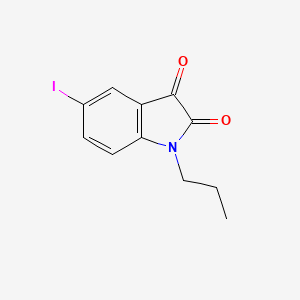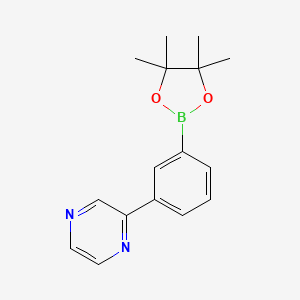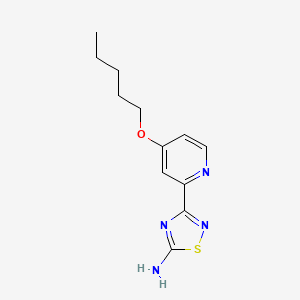
Cefdinir Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir Sulfoxide is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound retains the core structure of Cefdinir but includes a sulfoxide group, which may alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cefdinir Sulfoxide typically involves the oxidation of Cefdinir. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Cefdinir Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent Cefdinir.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines.
Major Products
Oxidation: Cefdinir Sulfone.
Reduction: Cefdinir.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cefdinir Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial activity and mechanism of action.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry.
Mecanismo De Acción
Cefdinir Sulfoxide, like Cefdinir, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The presence of the sulfoxide group may influence its binding affinity and spectrum of activity.
Comparación Con Compuestos Similares
Similar Compounds
Cefdinir: The parent compound, a third-generation cephalosporin.
Cefditoren: Another third-generation cephalosporin with a similar mechanism of action.
Cefixime: A third-generation cephalosporin with a different side chain structure.
Uniqueness
Cefdinir Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its biological activity. This modification can lead to differences in pharmacokinetics, stability, and spectrum of antibacterial activity compared to its parent compound and other similar cephalosporins.
Propiedades
Fórmula molecular |
C14H13N5O6S2 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-,27?/m1/s1 |
Clave InChI |
DCYIMCVRWITTJO-UOLOGUCOSA-N |
SMILES isomérico |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
SMILES canónico |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
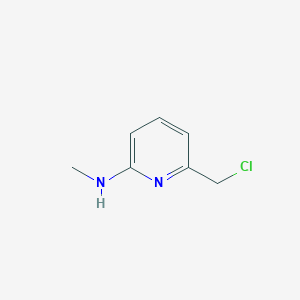
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)

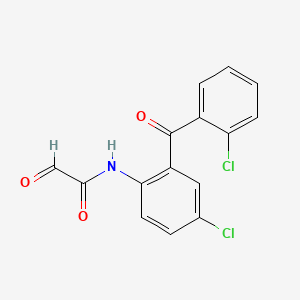

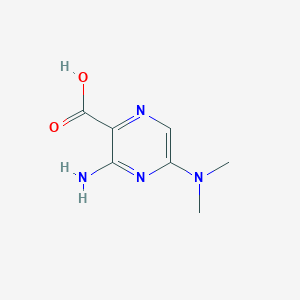
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
